N-(2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide
Description
Properties
CAS No. |
29368-93-2 |
|---|---|
Molecular Formula |
C21H15N3O2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H15N3O2/c25-20(15-9-3-1-4-10-15)22-18-14-8-7-13-17(18)19-23-21(26-24-19)16-11-5-2-6-12-16/h1-14H,(H,22,25) |
InChI Key |
FMYTWBYUSUNPKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups attached to the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
N-(2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anti-infective agent, with activities against bacterial, viral, and fungal pathogens.
Materials Science: It is used in the development of fluorescent dyes, organic light-emitting diodes (OLEDs), and sensors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. For instance, it can inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Key Observations :
Key Observations :
Melting Points and Stability:
- Quinoline-linked analogs () show high melting points (207–258°C), suggesting strong crystallinity and thermal stability .
- Sodium channel ligand 34 () melts at 167–168°C, indicating reduced rigidity compared to the target compound’s likely structure .
Biological Activity
N-(2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies.
Chemical Formula: CHNO
Molecular Weight: 320.35 g/mol
CAS Number: 957470-97-2
IUPAC Name: this compound
2. Synthesis
The compound can be synthesized through various methods involving nucleophilic substitutions and coupling reactions. A common approach includes the reaction of 5-phenyl-1,2,4-oxadiazole with substituted anilines under controlled conditions to yield the desired benzamide derivative.
3.1 Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.63 | |
| This compound | U937 (Leukemia) | <10 |
The compound has been shown to induce apoptosis in cancer cells through mechanisms that may involve cell cycle arrest and disruption of DNA replication processes.
3.2 Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. The structure of oxadiazoles is known to enhance their interaction with microbial enzymes.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
4.1 Study on Anticancer Properties
A study published in MDPI explored the anticancer efficacy of various oxadiazole derivatives, including our compound of interest. The research indicated that it exhibited a higher potency compared to standard chemotherapeutics like doxorubicin against several cancer cell lines including MCF-7 and U937. Flow cytometry results confirmed that the compound effectively induced apoptosis in a dose-dependent manner .
4.2 Study on Antimicrobial Effects
Another investigation focused on the antimicrobial potential of oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. The findings revealed that the compound inhibited bacterial growth significantly at concentrations below those required for many conventional antibiotics .
5. Conclusion
This compound exhibits promising biological activities that warrant further exploration. Its notable anticancer and antimicrobial properties suggest potential applications in therapeutic contexts, particularly in drug development aimed at treating resistant forms of cancer and infections.
Q & A
Q. What statistical approaches are critical for robust analysis of dose-dependent effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
